3-Butenyl-d2 Tosylate
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Overview
Description
3-Butenyl-d2 Tosylate: is a deuterium-labeled compound with the molecular formula C11H12D2O3S and a molecular weight of 228.3 g/mol . It is also known by other names such as 1-Tosyloxy-3-butene-d2 and 3-Buten-1-ol-d2 Tosylate . This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenyl-d2 Tosylate is typically synthesized through the tosylation of 3-buten-1-ol-d2. The reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Butenyl-d2 Tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically employed.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, ethers, or amines.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
Chemistry: 3-Butenyl-d2 Tosylate is used as a stable isotope-labeled compound in various chemical studies. It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology and Medicine: In biological research, deuterium-labeled compounds like this compound are used to study metabolic pathways and enzyme mechanisms. They help in tracing the incorporation and transformation of molecules within biological systems.
Industry: In industrial applications, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stable isotope labeling makes it valuable for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of 3-Butenyl-d2 Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group (p-toluenesulfonate) is a good leaving group due to its ability to stabilize the negative charge through resonance delocalization . This property facilitates the formation of new bonds in substitution reactions and the formation of alkenes in elimination reactions .
Comparison with Similar Compounds
3-Butenyl Tosylate: The non-deuterated version of 3-Butenyl-d2 Tosylate, used in similar reactions but without the benefits of stable isotope labeling.
3-Buten-1-ol Tosylate: Another similar compound, differing in the position of the tosylate group.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling provides distinct advantages in analytical chemistry, such as improved sensitivity and specificity in NMR and mass spectrometry studies. Additionally, deuterium-labeled compounds are less prone to metabolic degradation, making them valuable in biological and pharmaceutical research.
Properties
Molecular Formula |
C11H14O3S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
1,1-dideuteriobut-3-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3/i9D2 |
InChI Key |
RMVHRBRSQIDTKT-KNXIQCGSSA-N |
Isomeric SMILES |
[2H]C([2H])(CC=C)OS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |
Origin of Product |
United States |
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